2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Description
2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring, which is further substituted with a trifluoromethyl group
Properties
Molecular Formula |
C15H14F3N7 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)11-1-4-19-14(21-11)24-9-7-23(8-10-24)12-3-6-25-13(22-12)2-5-20-25/h1-6H,7-10H2 |
InChI Key |
LMXNLKQNESKDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=NN3C=C2)C4=NC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrimidine derivatives, piperazine, and trifluoromethylating agents. Common synthetic routes may involve:
Nucleophilic Substitution: Reacting pyrazolo[1,5-a]pyrimidine with piperazine under basic conditions.
Trifluoromethylation: Introducing the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core.
Substitution: Various substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe in biochemical assays.
Medicine
The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In industry, it might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-methylpyrimidine
- 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-chloropyrimidine
Uniqueness
Compared to similar compounds, 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
